molecular formula C23H21N3O4 B11564303 N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenoxyacetamide

N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenoxyacetamide

Cat. No.: B11564303
M. Wt: 403.4 g/mol
InChI Key: LCJDPDMZJXRSHL-UHFFFAOYSA-N
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Description

N-[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenoxyacetamide is a tetrahydroquinazoline derivative characterized by a 4-methoxyphenyl substituent at the 7-position of the tetrahydroquinazoline core and a phenoxyacetamide group at the 2-position.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-phenoxyacetamide

InChI

InChI=1S/C23H21N3O4/c1-29-17-9-7-15(8-10-17)16-11-20-19(21(27)12-16)13-24-23(25-20)26-22(28)14-30-18-5-3-2-4-6-18/h2-10,13,16H,11-12,14H2,1H3,(H,24,25,26,28)

InChI Key

LCJDPDMZJXRSHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where a methoxybenzene derivative reacts with the quinazolinone core.

    Attachment of the Phenoxyacetamide Moiety: The final step involves the reaction of the intermediate compound with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenoxyacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with signaling pathways that regulate inflammation, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar tetrahydroquinazoline derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations at the 7-Position

The 7-position of the tetrahydroquinazoline core is critical for modulating molecular interactions. Key analogs include:

  • 4-Methylphenyl variant (N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide):
    • Molecular weight: 295.34 g/mol; logP: 2.325.
    • The methyl group enhances lipophilicity compared to methoxy, as evidenced by its higher logP .
  • 3-Chlorophenyl variant (N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide):
    • Molecular weight: 329.78 g/mol.
    • The chloro substituent increases molecular weight and may improve binding affinity through halogen interactions .
  • 4-Methoxyphenyl variant (Target Compound): Expected molecular weight: ~362 g/mol (estimated based on phenoxyacetamide substitution). The methoxy group likely reduces logP (predicted ~1.8–2.0) compared to methyl, improving solubility .

Variations in the Amide Group

The 2-position amide group influences hydrogen-bonding capacity and steric bulk:

  • Acetamide (e.g., Compound Y508-9763 ):
    • Smaller size and lower polarity (logP 2.325) favor membrane permeability.
  • 3,5-Dimethoxybenzamide (3,5-dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide):
    • Higher molecular weight and logP (estimated >3.0) due to methoxy groups, suggesting increased lipophilicity .

Biological Activity

N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenoxyacetamide is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic potentials based on available literature and case studies.

1. Synthesis and Structural Characteristics

The compound can be synthesized through a series of reactions involving quinazolinone derivatives. The structure features a tetrahydroquinazolin core substituted with a methoxyphenyl group and a phenoxyacetamide moiety. The molecular formula is C20H20N2O3C_{20}H_{20}N_{2}O_{3}, with a molecular weight of approximately 336.39 g/mol.

2.1 Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies show that quinazoline derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710Apoptosis induction
Compound BHeLa15Cell cycle arrest
N-[7-(4-methoxyphenyl)-5-oxo...]A549TBDTBD

2.2 Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Case Study:
A study by Rani et al. (2014) demonstrated that related phenoxyacetamide derivatives reduced inflammation in a rat model of arthritis by inhibiting TNF-alpha and IL-6 levels.

2.3 Antimicrobial Activity

The antimicrobial activity of compounds with similar structures has been documented extensively. For example, phenoxyacetamides have shown effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMicrobial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
N-[7-(4-methoxyphenyl)-5-oxo...]TBDTBD

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: It potentially modulates G protein-coupled receptors (GPCRs), leading to downstream effects such as altered intracellular calcium signaling and cytokine release.

4.

This compound presents promising biological activities including anticancer, anti-inflammatory, and antimicrobial effects. Further research is required to elucidate its precise mechanisms of action and therapeutic applications.

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